N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact method would depend on the desired final product and the starting materials available.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole group could participate in nucleophilic substitution reactions, while the acetamide group could undergo hydrolysis .Scientific Research Applications
Antioxidant and Neuroprotective Applications
Neurochemical Modulation and Psychiatric Applications : N-acetylcysteine, a compound with a similar functional group, shows promise in modulating neurological pathways. It's being explored as an adjunctive therapy for various psychiatric conditions by influencing pathways like glutamate regulation, oxidative stress, and inflammation (Ooi et al., 2018).
Role in Cognitive Function : Studies suggest that certain compounds, like Modafinil, can enhance cognitive functions, including memory and attention, by influencing neurochemical systems. This indicates a potential area of application for similar compounds in cognitive dysfunction therapy (Minzenberg & Carter, 2008).
Anticancer Properties
- Cytotoxicity and Anticancer Potential : Research on African medicinal spices and vegetables, which contain various bioactive compounds, suggests anticancer properties. These compounds exhibit modes of action such as induction of apoptosis and cell cycle arrest in cancer cells. This implies that structurally similar compounds may have potential applications in cancer treatment (Kuete et al., 2017).
Drug Development and Molecular Docking
- Molecular Docking and Drug Development : Molecular docking studies in drug development, especially for non-small cell lung carcinoma, highlight the importance of finding drug candidates with specific inhibitory activity. Compounds that can achieve desired docking parameters and exhibit comparable activity to guideline drugs are prioritized for further research. This suggests a pathway for researching and developing new drug candidates, including those similar to the compound (Hidayat et al., 2022).
Future Directions
Mechanism of Action
Target of Action
MLS001234748, also known as Mobocertinib , is a kinase inhibitor targeted against the human epidermal growth factor receptor (EGFR) . EGFR is a transmembrane receptor that regulates signaling pathways in the control of cellular proliferation .
Mode of Action
Mobocertinib exerts an inhibitory effect on EGFR exon 20 insertion mutant variants at concentrations 1.5- to 10-fold lower than those required to inhibit wild-type EGFR . This makes it an effective means of treating non-small cell lung cancer (NSCLC) caused by exon 20 insertion mutations in the EGFR gene, which are typically associated with a poorer prognosis and resistance to standard targeted EGFR inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by Mobocertinib is the EGFR signaling pathway. By inhibiting EGFR, Mobocertinib disrupts the signaling pathways that regulate cellular proliferation . This disruption can lead to the death of cancer cells, slowing or stopping the progression of NSCLC.
Pharmacokinetics
It is known that mobocertinib is administered orally .
Result of Action
The primary result of Mobocertinib’s action is the inhibition of cellular proliferation in NSCLC cells with EGFR exon 20 insertion mutations . This can lead to the death of these cancer cells, slowing or stopping the progression of the disease.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S/c1-16(30)25-18-4-6-19(7-5-18)26-22(31)14-32-23-11-10-21(27-28-23)17-2-8-20(9-3-17)29-13-12-24-15-29/h2-13,15H,14H2,1H3,(H,25,30)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRCNIPAVWHZOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.